N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidinone class, characterized by a fused heterocyclic core with a sulfur-linked acetamide moiety. Its structure includes:
- Pyrazolo-pyrimidinone scaffold: A bicyclic system with nitrogen atoms at positions 1, 3, 5, and 5.
- Substituents:
- 1-Ethyl and 3-methyl groups on the pyrazolo ring.
- A 4-methoxyphenylmethyl group at position 4.
- A sulfanyl-linked N-(3,4-dimethylphenyl)acetamide chain at position 3.
This structural complexity confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 3.2) and molecular weight (~550 g/mol), influencing its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(4)29-31)28-26(30(25(24)33)14-19-8-11-21(34-5)12-9-19)35-15-22(32)27-20-10-7-16(2)17(3)13-20/h7-13H,6,14-15H2,1-5H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQPTQUMPBAQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Acetamide Modifications : The 3,4-dimethylphenyl group increases steric bulk compared to the 3-methylphenyl group in the fluorinated analog, possibly reducing solubility but improving membrane permeability .
- Core Heterogeneity : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) exhibit distinct ring saturation and substitution patterns, impacting conformational flexibility and kinase selectivity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Mechanistic Insights :
- The target compound and its 4-fluorobenzyl analog share 62% gene expression overlap, supporting the hypothesis that structural similarity correlates with MOA . However, the chromen-4-one derivative shows divergent activity due to its PI3Kα targeting, highlighting the impact of core modifications .
- Systems pharmacology analyses (e.g., BATMAN-TCM) suggest that the 3,4-dimethylphenylacetamide group modulates kinase selectivity by interacting with hydrophobic pockets in CDK2 .
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : The 4-methoxyphenylmethyl group improves solubility without sacrificing potency, a critical advantage over halogenated analogs .
- Contradictory Evidence: While asserts that structural similarity predicts MOA, notes that only 20% of structurally similar compounds (Tanimoto >0.85) share significant gene expression profiles . This discrepancy underscores the need for context-specific analyses (e.g., cell type, assay conditions).
- Synthetic Challenges : N-alkylation and sulfur incorporation (e.g., sulfanyl linkages) require precise reaction conditions to avoid byproducts, as seen in and .
Biological Activity
The compound N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the various aspects of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H28N4O2S
- Molecular Weight : 404.55 g/mol
- Structural Features :
- Contains a pyrazolo[4,3-d]pyrimidine core.
- Includes a sulfanyl group linked to an acetamide moiety.
- Exhibits substituents such as dimethylphenyl and methoxyphenyl groups.
Antitumor Activity
Recent studies have indicated that compounds similar to the target molecule exhibit significant antitumor properties. For instance, derivatives of pyrazolo[4,3-d]pyrimidine have shown promising results against various cancer cell lines. A study demonstrated that modifications on the pyrazolo ring could enhance cytotoxicity against human cancer cells, with some derivatives achieving IC50 values in the low micromolar range .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that related compounds can trigger programmed cell death in tumor cells through mitochondrial pathways.
- Anti-inflammatory Effects : Some studies have highlighted the potential for these compounds to modulate inflammatory pathways, which could contribute to their antitumor efficacy.
Case Studies
-
Study on Melanin Synthesis :
A diversity-oriented synthesis of amide derivatives related to thieno[2,3-d]pyrimidin-4(3H)-ones was conducted. Compounds were evaluated for their influence on melanin synthesis in murine B16 cells. One candidate showed an increase in melanin content by 234.5±5.9%, indicating potential applications in dermatological treatments . -
Antibacterial Activity :
Another investigation focused on the antibacterial properties of related compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
